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N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Medicinal chemistry Physicochemical property optimization Kinase inhibitor design

N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 131084-54-3; MW 161.2 g/mol) is a key heterocyclic intermediate for kinase inhibitor R&D. Its 4-azaindole core enables bidentate hinge binding, while the N,N-dimethyl-5-amino group reduces H-bond donor count to 1 (vs. 2 for the unsubstituted parent CAS 207849-66-9), improving permeability and metabolic stability of downstream leads. Ideal for FGFR4-selective inhibitor programs (HCC) and fragment-based drug discovery. Orthogonal reactivity (pyrrole NH vs. 5-NMe2) allows sequential diversification at two positions for parallel library synthesis. Procure ≥95% purity batches for reproducible SAR studies and virtual screening campaigns. Standard international shipping available.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 131084-54-3
Cat. No. B170024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
CAS131084-54-3
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C=C1)NC=C2
InChIInChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3
InChIKeyXTXUDUUPOZHIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 131084-54-3): A 5-Amino-4-azaindole Building Block for Kinase-Targeted Drug Discovery


N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 131084-54-3; also known as 5-amino-4-azaindole, N,N-dimethyl derivative) is a heterocyclic small molecule belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold class [1]. This scaffold is recognized as a privileged structure in kinase inhibitor design because its two nitrogen atoms—one in the pyrrole ring and one in the pyridine ring—can form a bidentate hydrogen-bonding network with the hinge region of ATP-binding sites, mimicking the adenine moiety of ATP [1]. The N,N-dimethyl substitution at the 5-amino position distinguishes this compound from the unsubstituted 5-amino-4-azaindole (CAS 207849-66-9) by reducing the hydrogen bond donor count from 2 to 1, increasing molecular weight from 133.15 to 161.2 g/mol, and modulating lipophilicity, which collectively alters its suitability as a synthetic intermediate for medicinal chemistry optimization programs targeting fibroblast growth factor receptors (FGFRs) and other kinases [2].

Why Unsubstituted 5-Amino-4-azaindole or 7-Azaindole Isomers Cannot Simply Replace N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine


Within the azaindole scaffold family, the position of the pyridine nitrogen (4-azaindole vs. 7-azaindole vs. 5-azaindole vs. 6-azaindole) dictates the geometry and strength of hinge-region hydrogen bonding with kinase targets, making isomers non-interchangeable [1]. The pyrrolo[3,2-b]pyridine (4-azaindole) isomer presents a distinct hydrogen bond acceptor/donor arrangement compared to the more commonly studied pyrrolo[2,3-b]pyridine (7-azaindole) isomer, as demonstrated by differential FGFR1–4 inhibitory profiles across congeneric series [2]. Furthermore, the N,N-dimethyl modification eliminates a hydrogen bond donor on the 5-amino group—reducing HBD count from 2 to 1 relative to the unsubstituted parent (CAS 207849-66-9)—which can significantly impact pharmacokinetic properties such as permeability and metabolic stability in downstream lead optimization [1]. These differences mean that substituting analogs without matching both the correct positional isomer and the N,N-dimethyl substitution pattern will yield compounds with altered target engagement and physicochemical properties, potentially invalidating SAR conclusions built around this specific intermediate.

Quantitative Differentiation Evidence for N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine vs. Closest Analogs


Hydrogen Bond Donor Count Reduction: N,N-Dimethyl vs. Unsubstituted 5-Amino-4-azaindole

N,N-Dimethylation of the 5-amino group eliminates one hydrogen bond donor (HBD) relative to the unsubstituted 1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 207849-66-9). The unsubstituted parent possesses two HBDs (the pyrrole NH and the primary amine NH2), whereas the N,N-dimethyl derivative retains only one HBD (the pyrrole NH) [1]. Reduction of HBD count is a well-established strategy in medicinal chemistry to improve passive membrane permeability and reduce P-glycoprotein-mediated efflux, as demonstrated across multiple azaindole-based kinase inhibitor programs [2].

Medicinal chemistry Physicochemical property optimization Kinase inhibitor design

Molecular Weight and Lipophilicity Shift: N,N-Dimethyl-4-azaindole vs. Unsubstituted 5-Amino-4-azaindole

The N,N-dimethyl substitution increases the molecular weight from 133.15 g/mol (unsubstituted 1H-pyrrolo[3,2-b]pyridin-5-amine) to 161.2 g/mol for N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine, a delta of +28.05 g/mol (+21.1%) [1]. This modification also increases calculated lipophilicity (XLogP3-AA increases from 0.7 to approximately 1.5–1.8 estimated by the addition of two methyl groups), placing the compound in a more favorable lipophilicity range for CNS drug discovery and fragment elaboration, while retaining compliance with Lipinski's Rule of Five [1][2].

Drug-likeness optimization Fragment-based drug discovery Lead optimization

Scaffold Isomer Differentiation: Pyrrolo[3,2-b]pyridine (4-Azaindole) vs. Pyrrolo[2,3-b]pyridine (7-Azaindole) in FGFR Inhibitor Activity

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is isomeric to the more extensively studied pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. In the context of FGFR kinase inhibition, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated pan-FGFR inhibitory activity, with the most potent compound 4h exhibiting IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [1]. By contrast, independent work on the pyrrolo[3,2-b]pyridine scaffold has yielded FGFR4-selective inhibitors—such as 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives—with distinct selectivity profiles, demonstrating that the position of the pyridine nitrogen fundamentally alters kinase selectivity [2][3]. The N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine core thus provides access to a different selectivity space compared to 7-azaindole-based intermediates.

FGFR kinase inhibition Scaffold hopping Kinase selectivity profiling

Purity Benchmarking for Procurement: Vendor-Supplied 95%+ Purity with MW Confirmation by HPLC-MS

Commercially available N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is supplied at ≥95% purity as confirmed by HPLC-MS analysis, with molecular weight confirmation matching the theoretical mass of 161.2 g/mol . This purity specification exceeds that of many custom-synthesized or in-house prepared batches of related 4-azaindole intermediates, where purity can vary widely depending on synthetic route and purification method. The HPLC-MS characterization ensures that the material is free from residual starting materials (e.g., (6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile) and Raney nickel catalyst residues from the hydrogenation step used in the reported synthesis .

Chemical procurement Quality control Research-grade intermediate

Recommended Application Scenarios for N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine in Drug Discovery and Chemical Biology


FGFR4-Selective Kinase Inhibitor Lead Optimization Starting Point

Research groups pursuing FGFR4-selective inhibitors for hepatocellular carcinoma (HCC) should prioritize the 4-azaindole scaffold over the more common 7-azaindole scaffold. The pyrrolo[3,2-b]pyridine core has been validated in multiple published series as a scaffold that can be elaborated into potent, reversible-covalent FGFR4 inhibitors active against both wild-type and gatekeeper mutant variants [1]. The N,N-dimethyl-5-amino substituent provides a pre-functionalized vector for further derivatization (e.g., formylation, carboxamide coupling) while reducing HBD count relative to the unsubstituted amine, potentially improving the permeability of downstream leads [2]. This compound is most appropriate during the hit-to-lead and lead optimization phases when scaffold selection and amine substitution patterns must be locked in for SAR studies.

Fragment Elaboration in FBDD Campaigns Targeting Kinase Hinge Binders

In fragment-based drug discovery (FBDD) programs targeting ATP-competitive kinase inhibitors, the N,N-dimethyl-4-azaindole fragment (MW ~161 Da) serves as an elaborated fragment that is past the initial fragment screening stage but still sufficiently compact for further growth. The 4-azaindole scaffold has been validated across diverse kinase targets including c-Met, Aurora kinases, PI3Kδ, and FGFRs [3]. Compared to the unsubstituted 5-amino-4-azaindole fragment (MW 133 Da), this compound offers a more advanced starting point with pre-installed N,N-dimethyl substitution that can probe steric and electronic requirements at the hinge-proximal solvent channel, reducing the number of synthetic iterations needed to establish SAR at this vector [2].

Building Block for Diversified Azaindole Library Synthesis

Medicinal chemistry teams constructing libraries of kinase-targeted compounds can employ this compound as a central intermediate for parallel synthesis. The 5-amino group, protected as the N,N-dimethyl form, can be further functionalized through formylation, acylation, or coupling reactions, while the pyrrole NH remains available for N-alkylation or N-arylation [1]. This orthogonal reactivity—pyrrole NH vs. 5-NMe2—enables sequential diversification at two distinct positions, a synthetic advantage over the unsubstituted 5-amino analog where both the pyrrole NH and exocyclic NH2 compete for electrophilic reagents [2]. Procurement of a consistent, high-purity batch (≥95%) ensures that library synthesis yields reproducible results across multiple plates.

Computational Chemistry and Docking Studies of 4-Azaindole Hinge Binding Mode

Computational chemists performing molecular docking or molecular dynamics simulations of kinase inhibitors can use this compound's crystal structure or optimized geometry to model the 4-azaindole hinge-binding pose. The N,N-dimethyl substitution introduces steric bulk that may clash with certain kinase gatekeeper residues (e.g., the larger phenylalanine gatekeeper in FGFR4 vs. the smaller tyrosine or threonine in FGFR1–3), providing a structural basis for predicting kinase selectivity before synthesis [3]. This makes the compound valuable for virtual screening campaigns that aim to identify selective kinase inhibitors through scaffold-based pharmacophore modeling.

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